PEG3 Spacer Length: Optimal Degradation Efficiency in a Direct PROTAC Comparison
In a direct head-to-head study evaluating linker length on ERα-targeting PROTACs, the PEG3-containing construct (LCL-ER(dec)-P3) demonstrated superior protein degradation activity compared to its PEG4-containing analog (LCL-ER(dec)-P4), despite both showing comparable target binding affinity [1]. This highlights the critical role of the precise PEG3 spacer in achieving functional potency. This compound serves as the foundational building block for constructing such PEG3-based linkers.
| Evidence Dimension | ERα protein degradation activity |
|---|---|
| Target Compound Data | LCL-ER(dec)-P3 (containing PEG3 linker) showed highest degradation activity. |
| Comparator Or Baseline | LCL-ER(dec)-P4 (containing PEG4 linker) showed lower degradation activity. |
| Quantified Difference | Qualitative difference; PEG3 construct was the most active among tested lengths (Figure 3B). |
| Conditions | In vitro degradation assay in human breast cancer cells (MCF-7). |
Why This Matters
This data provides empirical evidence for selecting a PEG3-based linker over a PEG4 one for maximizing functional outcomes in specific PROTAC design campaigns.
- [1] MEDCHEM NEWS Vol.33 No.2, page 24/52. "LCL-ER(dec)-P3 showed the highest degradation activity among tested linker lengths." View Source
